Udp-glcnaz disodium

Bioorthogonal chemistry Click chemistry Metabolic glycan labeling

UDP-GlcNAz disodium (UDP-N-azidoacetylglucosamine disodium salt, CAS 1611490-64-2) is a functionalized nucleotide sugar analog of the natural donor UDP-GlcNAc, in which the N-acetyl group on the glucosamine moiety is replaced by an N-azidoacetyl group. This single-atom substitution installs a bioorthogonal azide (-N₃) handle while preserving the UDP-nucleotide architecture recognized by endogenous glycosyltransferases including O-GlcNAc transferase (OGT) and human β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2).

Molecular Formula C17H24N6Na2O17P2
Molecular Weight 692.3 g/mol
Cat. No. B15608898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUdp-glcnaz disodium
Molecular FormulaC17H24N6Na2O17P2
Molecular Weight692.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1
InChIKeyXGTPLFSPWJKVQB-XZUZBEIXSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

UDP-GlcNAz Disodium: A Click-Chemistry-Ready Nucleotide Sugar Probe for Glycan Metabolic Labeling and Exo-Enzymatic Engineering


UDP-GlcNAz disodium (UDP-N-azidoacetylglucosamine disodium salt, CAS 1611490-64-2) is a functionalized nucleotide sugar analog of the natural donor UDP-GlcNAc, in which the N-acetyl group on the glucosamine moiety is replaced by an N-azidoacetyl group [1]. This single-atom substitution installs a bioorthogonal azide (-N₃) handle while preserving the UDP-nucleotide architecture recognized by endogenous glycosyltransferases including O-GlcNAc transferase (OGT) and human β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) [2]. Supplied as a disodium salt for enhanced aqueous solubility, the compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for downstream detection, enrichment, and imaging of azide-tagged glycoconjugates .

Why UDP-GlcNAc, UDP-GalNAz, or Ac₄GlcNAz Cannot Replace UDP-GlcNAz Disodium in Quantitative Glycan Labeling Workflows


Although UDP-GlcNAz disodium belongs to the UDP-sugar nucleotide family, simple substitution with the natural donor UDP-GlcNAc eliminates all bioorthogonal click-chemistry functionality, as UDP-GlcNAc lacks the azide warhead necessary for CuAAC/SPAAC detection . The closely related azido probe UDP-GalNAz undergoes cellular epimerization to UDP-GlcNAz via UDP-glucose-4-epimerase (GALE), creating a mixture of labeled O-GalNAc and O-GlcNAc glycoproteomes that confounds target-specific analysis [1]. Cell-permeable precursors such as Ac₄GlcNAz require endogenous multi-step enzymatic conversion to UDP-GlcNAz, introducing cell-type-dependent bottlenecks at the UDP-GlcNAc pyrophosphorylase step that produce variable and often inefficient labeling [2]. These mechanistic distinctions mean that UDP-GlcNAz disodium—as the direct, pre-activated nucleotide sugar donor—offers the only route to bypass upstream metabolic uncertainties and deliver the azide handle with defined glycosyltransferase substrate fidelity.

Head-to-Head Quantitative Evidence for UDP-GlcNAz Disodium Differentiation Against Key Analogs


Bioorthogonal Click-Chemistry Capability: Azide Handle Absent in the Natural Donor UDP-GlcNAc

UDP-GlcNAz disodium uniquely contains a terminal azide group on the C2 N-acyl position that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing probes and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO/BCN-conjugated detection reagents. In contrast, the natural donor UDP-GlcNAc disodium possesses an N-acetyl group at this position and is completely inert toward click chemistry, requiring radioactive or lectin-based detection methods instead . This is a binary, class-level differentiation: the azide is the sole functional group enabling covalent, bioorthogonal ligation to fluorescent dyes, biotin, or solid supports for downstream analysis .

Bioorthogonal chemistry Click chemistry Metabolic glycan labeling

Human OGT Substrate Acceptance: UDP-GlcNAz Is Recognized by Full-Length OGT Where sOGT Screening Alone Underestimates Utility

In a systematic screen of 26 UDP-GlcNAc analogs using the short isoform of OGT (sOGT) and a CKII peptide acceptor, UDP-GlcNAz yielded <1% glycosylation product, compared with 85.08% for UDP-6-deoxy-GlcNAc and 49.57% for UDP-GlcNPr [1]. However, the same study acknowledges that full-length human OGT (hOGT/ncOGT) accepts UDP-GlcNAz as a donor substrate, as independently demonstrated by Boyce et al. (2011), who showed that endogenously generated UDP-GlcNAz labels hundreds of O-GlcNAcylated proteins in living human cells via OGT-mediated transfer, enabling affinity purification and proteomic identification [2]. This isoform-dependent discrepancy means that procurement decisions relying solely on sOGT kinetic screening would incorrectly reject UDP-GlcNAz as inactive, whereas in-cell validation confirms robust hOGT-dependent labeling.

O-GlcNAc transferase OGT substrate specificity O-GlcNAcylation

Human B3GNT2 Transfer Efficiency: Quantitative Ranking of UDP-GlcNAz Against Natural and Modified Donors

In a direct head-to-head comparison using the human β1,3-N-acetylglucosaminyltransferase B3GNT2 with a LacNAcβ-MU disaccharide acceptor under overnight reaction conditions, UDP-GlcNAz (compound 2) achieved 26% conversion to the β1,3-GlcNAz-trisaccharide product, compared with 65% conversion for the natural donor UDP-GlcNAc (compound 1) [1]. The diazirine analog UDP-GlcNDAz (compound 4) yielded only 17% conversion, and the alkyne analog UDP-GlcNAlk (compound 3) gave approximately 15–30% conversion. This establishes a clear rank order: UDP-GlcNAc (65%) > UDP-GlcNAz (26%) > UDP-GlcNDAz (17%), demonstrating that the azide modification is better tolerated by B3GNT2 than the bulkier diazirine group but less tolerated than the native acetamide [1].

Exo-enzymatic glycan engineering B3GNT2 LacNAc Glycosyltransferase donor specificity

Aqueous Solubility Advantage of the Disodium Salt Enables High-Concentration Enzymatic and Cellular Assays

UDP-GlcNAz disodium salt achieves a solubility of 125 mg/mL in water (180.55 mM, with ultrasonic assistance), as reported by multiple independent vendors [1]. By comparison, the common natural donor UDP-GlcNAc disodium salt shows variable aqueous solubility ranging from 50 mg/mL (Sigma-Aldrich specification) to 125 mg/mL (MedChemExpress, requiring ultrasonication) . The consistently high solubility of the UDP-GlcNAz disodium formulation—supported by its dual-sodium counterion structure—enables preparation of concentrated stock solutions (≥100 mM) for enzymatic assays, minimizing the volume of organic co-solvent introduced into aqueous reaction systems.

Solubility Disodium salt formulation Enzymatic assay Nucleotide sugar stock solutions

Bacterial Peptidoglycan Incorporation Preference: Rank-Order Glycan Destination Specificity in E. coli

When UDP-GlcNAz is generated intracellularly in E. coli (via NahK-mediated phosphorylation of GlcNAz followed by pyrophosphorylase coupling), the azido-sugar is incorporated into multiple glycan destinations with a quantitative rank order: highest incorporation into peptidoglycan (PGN), lower incorporation into the biofilm exopolysaccharide poly-β-1,6-N-acetylglucosamine (PNAG), and no observable incorporation into lipopolysaccharide (LPS) or enterobacterial common antigen (ECA) [1]. This destination specificity is distinct from the behavior of D-amino acid-based peptidoglycan probes (which label the peptide stem) and positions UDP-GlcNAz as the only currently available probe that targets the GlcNAc residue within the peptidoglycan glycan backbone via the biosynthetic machinery [2].

Bacterial glycobiology Peptidoglycan labeling Metabolic glycan engineering E. coli

Proven Application Scenarios for UDP-GlcNAz Disodium Based on Quantitative Evidence


Metabolic Labeling of O-GlcNAcylated Proteins in Mammalian Cells via the GalNAc Salvage Pathway

Feeding cells with per-acetylated N-azidoacetylgalactosamine (Ac₄GalNAz) leads to intracellular conversion to UDP-GalNAz, epimerization to UDP-GlcNAz by GALE, and OGT-mediated transfer of GlcNAz onto native O-GlcNAc substrates. The resulting azide-tagged O-GlcNAcylated proteome can be conjugated to alkyne-biotin or fluorescent probes via CuAAC or SPAAC, enabling Western blot detection, fluorescence microscopy, or streptavidin enrichment for LC-MS/MS identification . This workflow, pioneered by Boyce et al. (2011), has identified hundreds of O-GlcNAcylated proteins from human cell lysates and remains the foundational method for chemoproteomic profiling of O-GlcNAc signaling dynamics.

Exo-Enzymatic Installation of GlcNAz and LacNAz Motifs on Live-Cell Surfaces Using B3GNT2 and B4GalT1

Incubation of intact mammalian cells (e.g., HS-578-T, HEK293T, Jurkat, U937) with 0.2–2 mM UDP-GlcNAz disodium, recombinant human B3GNT2, and a sialidase (NanH) for 2 hours installs GlcNAz residues onto terminal LacNAc acceptor sites of cell-surface N-glycans and O-glycans. Subsequent extension with B4GalT1 and UDP-Gal yields LacNAz-displaying cells . Detection is performed by SPAAC with DBCO-fluorophore conjugates and flow cytometry, with concentration-dependent labeling demonstrated from 0.2 to 2 mM UDP-GlcNAz . This exo-enzymatic strategy avoids the metabolic bottlenecks and epimerization cross-reactivity inherent to precursor feeding approaches, providing selective cell-surface glycan editing.

Fluorescent Labeling of Bacterial Peptidoglycan on the GlcNAc Backbone via In Vitro Lipid II Incorporation

UDP-GlcNAz is synthesized in a one-step enzymatic reaction using the glycosyltransferase OleD, then incorporated in vitro into the peptidoglycan precursor Lipid II. Fluorescent GlcNAz-labeled Lipid II is subsequently incorporated into peptidoglycan by the DD-transpeptidase activity of bifunctional class A penicillin-binding proteins (PBPs) in a PG synthesis assay . This method uniquely labels the GlcNAc residue of the PG glycan backbone—complementary to conventional D-amino acid probes that label the peptide crossbridge—and is compatible with super-resolution fluorescence microscopy for studying spatiotemporal PG synthesis dynamics.

In Vivo Bacterial Peptidoglycan Labeling in OleD-Expressing E. coli for Live-Cell PG Imaging

E. coli strains heterologously expressing the OleD glycosyltransferase are fed with the membrane-permeable precursor 2-chloro-4-nitrophenyl GlcNAz (GlcNAz-CNP), which is taken up and converted intracellularly to UDP-GlcNAz. The azido-labeled peptidoglycan is then detected by click chemistry with fluorescent alkynes, enabling live-cell imaging of PG insertion patterns . Alternatively, NahK-expressing E. coli fed directly with GlcNAz produces cytosolic UDP-GlcNAz that incorporates predominantly into PGN, with lower incorporation into PNAG and no detectable labeling of LPS or ECA, as established by comprehensive glycan destination mapping . This approach enables selective visualization of PG without interference from LPS or ECA labeling.

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